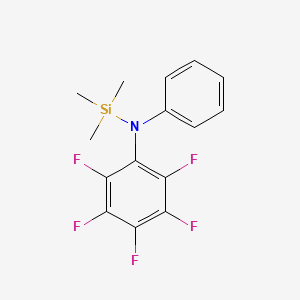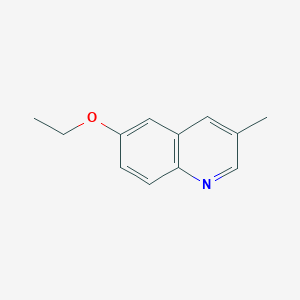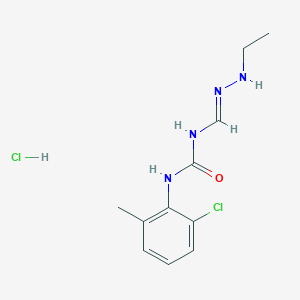
N-(2-Chloro-6-methylphenyl)-N'-((ethylamino)iminomethyl)-urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethylamino group, and a urea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chlorophenyl)-N’-((ethylamino)iminomethyl)-urea
- N-(2-Methylphenyl)-N’-((ethylamino)iminomethyl)-urea
- N-(2-Chloro-6-methylphenyl)-N’-((methylamino)iminomethyl)-urea
Uniqueness
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties compared to similar compounds.
Propiedades
Número CAS |
65229-64-3 |
|---|---|
Fórmula molecular |
C11H16Cl2N4O |
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
1-(2-chloro-6-methylphenyl)-3-[(E)-(ethylhydrazinylidene)methyl]urea;hydrochloride |
InChI |
InChI=1S/C11H15ClN4O.ClH/c1-3-14-15-7-13-11(17)16-10-8(2)5-4-6-9(10)12;/h4-7,14H,3H2,1-2H3,(H2,13,15,16,17);1H |
Clave InChI |
RVZUJNQJOSPXPE-UHFFFAOYSA-N |
SMILES isomérico |
CCN/N=C/NC(=O)NC1=C(C=CC=C1Cl)C.Cl |
SMILES canónico |
CCNN=CNC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
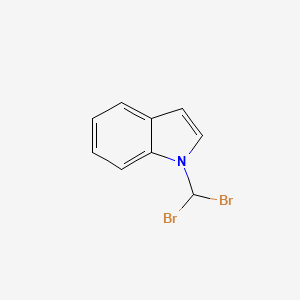

![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
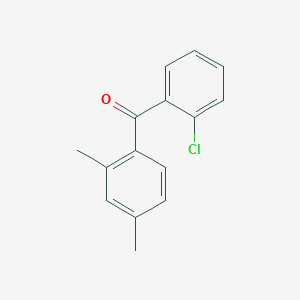

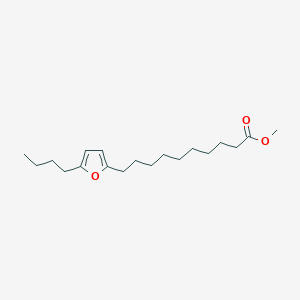
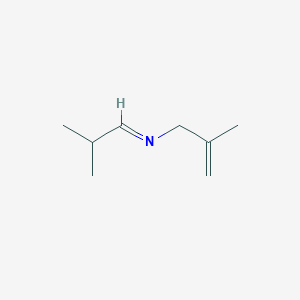
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

